molecular formula C10H22Cl2N2 B12215971 n,n'-Diallyl-1,4-diaminobutane dihydrochloride

n,n'-Diallyl-1,4-diaminobutane dihydrochloride

Cat. No.: B12215971
M. Wt: 241.20 g/mol
InChI Key: CPFJPNLATSNZCN-UHFFFAOYSA-N
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Description

N,N’-Diallyl-1,4-diaminobutane dihydrochloride is a chemical compound with the molecular formula C10H21ClN2. It is a derivative of 1,4-diaminobutane, where two allyl groups are attached to the nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Diallyl-1,4-diaminobutane dihydrochloride typically involves the reaction of 1,4-diaminobutane with allyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

H2N(CH2)4NH2+2CH2=CHCH2ClN,N’-Diallyl-1,4-diaminobutane+2HCl\text{H}_2\text{N}-(\text{CH}_2)_4-\text{NH}_2 + 2 \text{CH}_2=\text{CHCH}_2\text{Cl} \rightarrow \text{N,N'-Diallyl-1,4-diaminobutane} + 2 \text{HCl} H2​N−(CH2​)4​−NH2​+2CH2​=CHCH2​Cl→N,N’-Diallyl-1,4-diaminobutane+2HCl

The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of N,N’-Diallyl-1,4-diaminobutane dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-Diallyl-1,4-diaminobutane dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: The allyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Simpler amine derivatives.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

N,N’-Diallyl-1,4-diaminobutane dihydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N’-Diallyl-1,4-diaminobutane dihydrochloride involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diaminobutane dihydrochloride: A simpler derivative without allyl groups.

    N,N’-Diallyl-1,2-ethanediamine dihydrochloride: A similar compound with a shorter carbon chain.

    N,N’-Diallyl-1,3,5-triazine-2,4,6-triamine: A compound with a different core structure but similar functional groups.

Uniqueness

N,N’-Diallyl-1,4-diaminobutane dihydrochloride is unique due to the presence of allyl groups, which impart specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H22Cl2N2

Molecular Weight

241.20 g/mol

IUPAC Name

N,N'-bis(prop-2-enyl)butane-1,4-diamine;dihydrochloride

InChI

InChI=1S/C10H20N2.2ClH/c1-3-7-11-9-5-6-10-12-8-4-2;;/h3-4,11-12H,1-2,5-10H2;2*1H

InChI Key

CPFJPNLATSNZCN-UHFFFAOYSA-N

Canonical SMILES

C=CCNCCCCNCC=C.Cl.Cl

Origin of Product

United States

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